molecular formula C20H17NO4S B6524437 methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-32-2

methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6524437
CAS No.: 477326-32-2
M. Wt: 367.4 g/mol
InChI Key: MJOSILNPMNVJTK-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent.

  • Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylboronic acid and a suitable catalyst.

  • Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through a coupling reaction between 3-methoxybenzoic acid and an amine derivative under dehydration conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

  • Methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate: This compound shares a similar structure but has a different substituent on the thiophene ring.

  • Methyl 3-(3-methoxybenzamido)benzoate: This compound lacks the phenyl group present in the target compound.

Uniqueness: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate is unique due to its combination of the thiophene ring, phenyl group, and methoxybenzamide moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)19(22)21-16-12-17(13-7-4-3-5-8-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSILNPMNVJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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